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molecular formula C10H7F2NO B8195311 7,8-Difluoro-2-methylquinolin-3-ol

7,8-Difluoro-2-methylquinolin-3-ol

Cat. No. B8195311
M. Wt: 195.16 g/mol
InChI Key: BSGPFGOYNUTVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772200B2

Procedure details

After 41 g of the crude product of 6,7-difluoroisatin was added to 200 mL of water, 75.3 g of potassium hydroxide (6 equivalents) was added thereto under ice-cooling and the mixture was stirred for 30 minutes. 42 g of bromoacetophenone (1.4 equivalents) was added dropwise to the suspension while maintaining the internal temperature of the reaction solution at 20 to 25° C., and the mixture was further stirred overnight at room temperature. After the resultant was neutralized with concentrated hydrochloric acid, the precipitated crystals were collected by filtration and washed with a small amount of water. The thus obtained crystals were sufficiently dried, and then added little by little to 100 mL of nitrobenzene heated to 130 to 140° C., and the mixture was stirred further for 1 hour at 150° C. After the reaction solution was cooled to room temperature, the precipitated crystals were washed with chloroform to obtain 26.3 g of 7,8-difluoro-3-hydroxy-2-methylquinoline.
[Compound]
Name
crude product
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([C:6](=O)[C:7](=O)[NH:8]2)=[CH:4][CH:3]=1.[OH-:14].[K+].Br[CH2:17][C:18](C1C=CC=CC=1)=O.Cl>O>[F:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([CH:17]=[C:18]([OH:14])[C:7]([CH3:6])=[N:8]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
crude product
Quantity
41 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C2C(C(NC2=C1F)=O)=O
Name
Quantity
75.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
WAIT
Type
WAIT
Details
the mixture was further stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
The thus obtained crystals were sufficiently dried
ADDITION
Type
ADDITION
Details
added little by little to 100 mL of nitrobenzene
TEMPERATURE
Type
TEMPERATURE
Details
heated to 130 to 140° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred further for 1 hour at 150° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was cooled to room temperature
WASH
Type
WASH
Details
the precipitated crystals were washed with chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C2C=C(C(=NC2=C1F)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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